molecular formula C14H18O B14606989 Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- CAS No. 60557-91-7

Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy-

Katalognummer: B14606989
CAS-Nummer: 60557-91-7
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: JBAAKOBBYQNTRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- is an organic compound that features a benzene ring substituted with a cyclohexene ring and an ethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- typically involves the alkylation of benzene with cyclohexene under acidic conditions, followed by the introduction of an ethoxy group. The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve the partial hydrogenation of benzene to produce cyclohexene, which is then reacted with benzene in the presence of a catalyst. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of cyclohexanone or benzoic acid.

    Reduction: Formation of Benzene, 1-(1-cyclohexyl)-4-ethoxy-.

    Substitution: Formation of various halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the activation or inhibition of these targets, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexene: A simpler compound with a cyclohexene ring but without the benzene and ethoxy groups.

    Benzene, 1-(1-cyclohexen-1-yl)-: Lacks the ethoxy group but has a similar structure.

    Ethanone, 1-(1-cyclohexen-1-yl)-: Contains a ketone group instead of the ethoxy group.

Uniqueness

Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- is unique due to the presence of both the cyclohexene and ethoxy groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

60557-91-7

Molekularformel

C14H18O

Molekulargewicht

202.29 g/mol

IUPAC-Name

1-(cyclohexen-1-yl)-4-ethoxybenzene

InChI

InChI=1S/C14H18O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h6,8-11H,2-5,7H2,1H3

InChI-Schlüssel

JBAAKOBBYQNTRE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.